![molecular formula C10H10ClN3O B1488882 [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249839-79-9](/img/structure/B1488882.png)
[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as CMTM, is a chemical compound that has been studied for its potential applications in scientific research. CMTM is a member of the triazole family of compounds, which are characterized by the presence of three nitrogen atoms in their chemical structure. This compound has been studied for its ability to act as an inhibitor of certain enzymes, and its potential applications in the laboratory setting.
Scientific Research Applications
Synthesis and Crystallography :
- A study by Dong and Huo (2009) discussed the synthesis of a similar compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, and its crystal structure was determined using X-ray diffraction (Dong & Huo, 2009).
Catalytic Applications :
- Ozcubukcu et al. (2009) reported the use of a similar triazolylmethanol compound as a catalyst in Huisgen 1,3-dipolar cycloadditions, demonstrating its effectiveness in facilitating these chemical reactions (Ozcubukcu et al., 2009).
Structural Analysis and Inhibition Activity :
- The crystal structures of compounds containing triazol-4-yl methanol, including variants with slight modifications, have been reported, revealing insights into their molecular conformation and potential activity as α-glycosidase inhibitors (Gonzaga et al., 2016).
Molecular Interactions and Synthesis :
- Ahmed et al. (2020) studied the synthesis and molecular interactions of ethyl 2-triazolyl-2-oxoacetate derivatives, examining the influence of various substituents on the interaction energy in these compounds (Ahmed et al., 2020).
Antimicrobial Activity :
- Sunitha et al. (2017) synthesized novel benzofuran-based 1,2,3-triazoles, demonstrating high antimicrobial activity, indicating potential applications in medical and pharmaceutical fields (Sunitha et al., 2017).
Corrosion Inhibition :
- Ma et al. (2017) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media, demonstrating their effectiveness in this application (Ma et al., 2017).
properties
IUPAC Name |
[1-(3-chloro-4-methylphenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGPNHUIJMEQKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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